molecular formula C13H18O5S B14356079 4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid CAS No. 90183-99-6

4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid

Cat. No.: B14356079
CAS No.: 90183-99-6
M. Wt: 286.35 g/mol
InChI Key: JIYXYPJOCPXTMO-UHFFFAOYSA-N
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Description

4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a methanesulfonyl pentyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid typically involves the following steps:

    Formation of the Pentyl Ether: The initial step involves the reaction of 4-hydroxybenzoic acid with 5-bromopentanol under basic conditions to form the pentyl ether intermediate.

    Methanesulfonylation: The pentyl ether intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[5-(Methanesulfonyl)pentyl]oxy}phenol: Similar structure but with a phenol group instead of a carboxylic acid.

    4-{[5-(Methanesulfonyl)pentyl]oxy}aniline: Contains an aniline group instead of a carboxylic acid.

Uniqueness

4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid is unique due to the presence of both a methanesulfonyl group and a benzoic acid moiety

Properties

CAS No.

90183-99-6

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

4-(5-methylsulfonylpentoxy)benzoic acid

InChI

InChI=1S/C13H18O5S/c1-19(16,17)10-4-2-3-9-18-12-7-5-11(6-8-12)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15)

InChI Key

JIYXYPJOCPXTMO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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